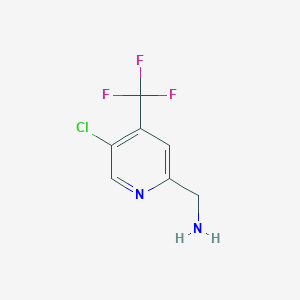

(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine

Description

Properties

CAS No. |

1393561-10-8 |

|---|---|

Molecular Formula |

C7H6ClF3N2 |

Molecular Weight |

210.58 g/mol |

IUPAC Name |

[5-chloro-4-(trifluoromethyl)pyridin-2-yl]methanamine |

InChI |

InChI=1S/C7H6ClF3N2/c8-6-3-13-4(2-12)1-5(6)7(9,10)11/h1,3H,2,12H2 |

InChI Key |

LWQLZCXVEZMUMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CC(=C1C(F)(F)F)Cl)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with appropriate amine sources. One common method includes the nucleophilic substitution reaction where the chloro group is replaced by a methanamine group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Halogen Variations

The positioning of substituents and choice of halogen significantly influence electronic, steric, and pharmacological properties. Key analogs include:

Key Findings from Comparative Studies

Electronic Effects: The -CF₃ group is strongly electron-withdrawing, enhancing the electrophilicity of the pyridine ring.

Solubility and Stability : Dihydrochloride salts (e.g., bromo analog in ) exhibit higher aqueous solubility than free bases, critical for drug formulation. The target compound’s free base form may offer better lipid membrane permeability .

Pharmacological Relevance : The 5-chloro-4-CF₃-2-CH₂NH₂ structure in tovorafenib suggests that the target compound’s substitution pattern optimizes interactions with kinase active sites, unlike 6-chloro or bromo analogs .

Synthetic Utility : Chlorine at position 5 enables selective cross-coupling reactions (e.g., Suzuki-Miyaura), whereas bromine at position 6 () may offer alternative reactivity in nucleophilic substitutions .

Q & A

Q. Basic

- Spectroscopic methods :

- Chromatography : HPLC with UV detection (λ ~254 nm) assesses purity, while TLC monitors reaction progress .

Advanced : Ion mobility spectrometry (IMS) predicts collision cross-section (CCS) values (e.g., 140.5 Ų for [M+H]⁺) to resolve structural isomers . X-ray crystallography provides definitive confirmation of stereoelectronic effects .

What strategies mitigate stability issues during storage and handling?

Q. Basic

- Storage : Amber glass vials at –20°C under inert gas (N₂/Ar) prevent photodegradation and oxidation .

- Stability testing : Accelerated aging studies (40°C/75% RH for 6 months) identify degradation products (e.g., oxidation to nitriles) .

Advanced : Lyophilization enhances long-term stability for biological assays. DFT calculations predict susceptibility to hydrolysis at the C-Cl bond, guiding solvent selection (e.g., avoid protic solvents) .

How can contradictory spectroscopic data (e.g., NMR vs. IMS) be resolved?

Q. Advanced

- Cross-validation : Pair IMS-derived CCS values with computational models (e.g., MOBCAL) to validate conformers .

- Dynamic NMR : Variable-temperature studies distinguish tautomers or rotamers affecting peak splitting .

- Synchrotron XRD : Resolves ambiguities in electron density maps caused by fluorine/chlorine substituents .

What biological activities are hypothesized for this compound, and how can assays be designed to test them?

Q. Basic

- Antimicrobial assays : Broth microdilution (MIC against S. aureus or E. coli) evaluates potency .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) quantify IC₅₀ values .

Q. Advanced :

- SAR studies : Compare with analogs (e.g., 3-fluoro-5-(trifluoromethyl)pyridin-2-yl derivatives) to map substituent effects on bioactivity .

- Computational docking : Molecular dynamics simulations predict binding modes to receptors (e.g., GPCRs) .

How do chloro and trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitution?

Q. Advanced

- Electrophilicity : The -CF₃ group withdraws electrons via σ-induction, activating the pyridine ring for SNAr at the 2-position .

- Leaving group ability : Chlorine at the 5-position stabilizes transition states in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Kinetic isotope effects : Deuterium labeling studies quantify substituent impacts on reaction rates .

What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.